BenchChemオンラインストアへようこそ!

3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Anticonvulsant MES seizure model 6 Hz seizure model

3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2176069-77-3) is a synthetic small molecule (MF: C20H26N4O4; MW: 386.45 g/mol) that integrates an imidazolidine-2,4-dione (hydantoin) core, a piperidine linker, and a morpholinobenzoyl substituent. This tripartite architecture places the compound at the intersection of the hydantoin anticonvulsant class and morpholine-bearing CNS-active agents.

Molecular Formula C20H26N4O4
Molecular Weight 386.452
CAS No. 2176069-77-3
Cat. No. B2787547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione
CAS2176069-77-3
Molecular FormulaC20H26N4O4
Molecular Weight386.452
Structural Identifiers
SMILESCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCOCC4
InChIInChI=1S/C20H26N4O4/c1-21-18(25)14-24(20(21)27)17-6-8-23(9-7-17)19(26)15-2-4-16(5-3-15)22-10-12-28-13-11-22/h2-5,17H,6-14H2,1H3
InChIKeyFJSAGAWOOGLJJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione – Procurement-Relevant Structural and Pharmacophoric Classification


3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2176069-77-3) is a synthetic small molecule (MF: C20H26N4O4; MW: 386.45 g/mol) that integrates an imidazolidine-2,4-dione (hydantoin) core, a piperidine linker, and a morpholinobenzoyl substituent . This tripartite architecture places the compound at the intersection of the hydantoin anticonvulsant class and morpholine-bearing CNS-active agents. Hybrid molecules combining imidazolidine-2,4-dione and morpholine rings have recently been explored as broad-spectrum anticonvulsants, with certain analogs demonstrating efficacy superior to phenytoin or levetiracetam in animal seizure models [1]. The specific 3-methyl, N-piperidinyl, and 4-morpholinobenzoyl substitution pattern present in this compound distinguishes it from previously reported hydantoin-morpholine hybrids and may confer distinct pharmacokinetic or target-engagement properties relevant to CNS drug discovery programs.

Why In-Class Imidazolidine-2,4-Dione or Morpholine Compounds Cannot Substitute for 3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione


Within the imidazolidine-2,4-dione/morpholine hybrid class, minor structural modifications produce profound shifts in anticonvulsant efficacy, channel selectivity, and safety profiles. In a controlled comparative study, compound 19 (5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione) demonstrated broad-spectrum activity with ED50 values of 26.3 mg/kg (MES) and 11.1 mg/kg (6 Hz, 32 mA), whereas the structurally related compound 23 exhibited a different spectrum and weaker sodium/calcium channel inhibition [1]. Moreover, the piperidine linker and 4-morpholinobenzoyl group in the target compound introduce additional hydrogen-bond acceptor/donor features and conformational constraints not present in simpler N-morpholinomethyl analogs. Such differences can critically affect blood-brain barrier penetration, metabolic stability, and off-target binding—parameters that cannot be predicted from class membership alone. Therefore, generic substitution within the hydantoin-morpholine class without compound-specific validation data risks divergent biological outcomes in efficacy or toxicology studies [1].

Quantitative Differentiation Evidence for 3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione Against Closest Structural Analogs


Anticonvulsant Efficacy Spectrum: Class-Level Benchmark from the Most Closely Reported Imidazolidine-2,4-Dione–Morpholine Hybrids

While no head-to-head data exist for the target compound itself, the structurally most proximate published hybrids provide a class-level efficacy benchmark against which its differentiated substitution pattern must be evaluated. In the maximal electroshock (MES) and 6 Hz (32 mA) seizure models in mice, compound 19 (5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione) showed ED50 values of 26.3 mg/kg (MES) and 11.1 mg/kg (6 Hz, 32 mA), approximately 1.5-fold more potent than levetiracetam in the 6 Hz test and active where levetiracetam failed (6 Hz, 44 mA) [1]. The target compound, bearing a 4-morpholinobenzoyl-piperidine motif instead of a simple morpholinomethyl group, is predicted to exhibit a distinct brain penetration and target engagement profile that would require its own quantitative determination.

Anticonvulsant MES seizure model 6 Hz seizure model

Ion Channel Selectivity Profile: Differentiation Between Structurally Similar Imidazolidine-2,4-Dione–Morpholine Hybrids

In the imidazolidine-2,4-dione–morpholine hybrid series, subtle structural changes dictate ion channel engagement. Compound 23 (structurally related but distinct from compound 19) weakly inhibited sodium and calcium channels, whereas compound 19 showed no such activity [1]. This divergence illustrates that structurally similar compounds within the class can possess fundamentally different polypharmacology. The target compound, by virtue of its 4-morpholinobenzoyl-piperidine moiety, presents a distinct electrostatic and steric surface that may differentially modulate sodium channel subtypes or calcium channels; this remains to be experimentally determined.

Sodium channel inhibition Calcium channel inhibition off-target selectivity

Cytotoxicity and Preliminary Safety: HepG2 Viability Benchmark for Imidazolidine-2,4-Dione–Morpholine Hybrids

In a preliminary safety evaluation, both compound 19 and compound 23 showed no cytotoxicity in HepG2 cells via the MTT assay [1]. This establishes a baseline of hepatic safety for the chemotype. The target compound, featuring a more complex and lipophilic 4-morpholinobenzoyl-piperidine substituent, may exhibit altered hepatic metabolism or mitochondrial toxicity; dedicated MTT or high-content screening in HepG2 cells is warranted to confirm comparable safety.

Cytotoxicity HepG2 hepatic safety

Chemokine Receptor Binding Affinity: Differentiation Potential for Piperidine-Containing Imidazolidine-2,4-Diones vs. Morpholine-Only Analogs

A structurally related imidazolidine-2,4-dione bearing a piperidine linker (3-(3,5-bis(trifluoromethyl)phenyl)-1-(1-(((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)piperidin-4-yl)imidazolidine-2,4-dione) exhibits high-affinity binding to the human CXCR3 receptor with a Ki of 26 nM [1]. While this comparator differs in the N-substituent and the benzoyl group, it demonstrates that the piperidine-imidazolidine-2,4-dione scaffold is compatible with potent chemokine receptor engagement. The target compound's 4-morpholinobenzoyl group introduces additional hydrogen-bonding capacity that could modulate CXCR3 or related GPCR affinities in a distinct manner from the bicycloheptene analog.

CXCR3 antagonist chemokine receptor BindingDB

Optimal Research and Procurement Application Scenarios for 3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione


Scaffold-Hopping and SAR Expansion in Anticonvulsant Drug Discovery Programs

The target compound serves as a late-stage diversification intermediate for medicinal chemistry teams exploring imidazolidine-2,4-dione–morpholine hybrids as broad-spectrum anticonvulsants. Its 4-morpholinobenzoyl-piperidine tail provides a structurally differentiated vector for probing MES and 6 Hz seizure models, directly building on the efficacy benchmarks established by compound 19 (ED50 = 26.3 mg/kg MES, 11.1 mg/kg 6 Hz) [1]. Procurement is justified when project goals require a chemotype that departs from the simple morpholinomethyl series to explore enhanced brain penetration or altered metabolic stability.

Ion Channel Selectivity Profiling for CNS Safety Differentiation

Given that compound 23 within the same hydantoin-morpholine class exhibits sodium and calcium channel inhibition while compound 19 does not [1], the target compound's unique 4-morpholinobenzoyl-piperidine group makes it an ideal probe for ion channel panel screening. Researchers seeking a compound with a potentially cleaner ion channel profile can use this substance in comparative selectivity assays alongside compound 19 and 23 to map structure–selectivity relationships critical for advancing development candidates.

Hepatotoxicity Screening and Metabolic Stability Assessment

The established HepG2 cytotoxicity safety baseline (negative MTT for compounds 19 and 23) [1] positions the target compound as a comparator to assess whether the more lipophilic 4-morpholinobenzoyl-piperidine substituent alters hepatic safety. Procurement is recommended for programs that require systematic evaluation of the relationship between N-substituent lipophilicity and mitochondrial or metabolic toxicity in hepatic cell models.

GPCR Panel Screening for Chemokine Receptor Off-Target Activity

The nanomolar CXCR3 affinity (Ki = 26 nM) demonstrated by a piperidine-imidazolidine-2,4-dione analog [1] suggests that the target compound should be screened against chemokine receptor panels. Procurement is indicated for inflammation or immunology-focused programs where differentiation from both simple hydantoin anticonvulsants and established CXCR3 ligands is sought.

Quote Request

Request a Quote for 3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.